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Compound of Interest

Compound Name: 3-Methyl-1H-1,2,4-triazole

Cat. No.: B1296081

This guide provides a detailed overview of the spectroscopic data for 3-Methyl-1H-1,2,4-
triazole, a heterocyclic compound of interest in pharmaceutical and materials science
research. The document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with standardized experimental protocols and a visual workflow
for spectroscopic analysis. This information is intended for researchers, scientists, and
professionals in drug development and chemical analysis.

Chemical Structure and Properties

e |[UPAC Name: 3-Methyl-1H-1,2,4-triazole
e CAS Number: 7170-01-6[1]

e Molecular Formula: CsHsNs[1]

» Molecular Weight: 83.09 g/mol [1]

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for 3-Methyl-1H-
1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The *H and 13C NMR data provide information about the hydrogen and carbon framework of the

molecule, respectively.

Table 1: *H NMR Spectroscopic Data for 3-Methyl-1H-1,2,4-triazole

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
2.53 Singlet 3H CHs
8.03 Singlet 1H C5-H
11.52 Singlet 1H N1-H

Data sourced from ChemicalBook.[2]

Table 2: 13C NMR Spectroscopic Data for 3-Methyl-1H-1,2,4-triazole

Chemical Shift (8) ppm Assighment
13.5 CHs

149.8 C5

156.5 C3

Data sourced from ChemicalBook.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies. The table below lists the expected characteristic
absorption bands for 1,2,4-triazole derivatives.

Table 3: Characteristic IR Absorption Bands for 1,2,4-Triazole Ring
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Wavenumber (cm~—?) Vibration Type Functional Group
3200-3100 N-H Stretching N-H in triazole ring
3097-3032 C-H Stretching C-H (aromatic)
1600-1411 C=N Stretching C=N in triazole ring
1570-1550 N=N Stretching N=N in triazole ring

These are general characteristic peaks for the 1,2,4-triazole core.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, which helps in determining the molecular weight and elucidating the
structure.

Table 4: Mass Spectrometry Data for 3-Methyl-1H-1,2,4-triazole

m/z Value Interpretation
83 Molecular lon [M]*
56 [M - HCNJ*

55 M - N2J*

The molecular ion peak corresponds to the molecular weight of 3-Methyl-1H-1,2,4-triazole
(83.09 g/mol ). Fragmentation patterns for 1,2,4-triazoles often involve the loss of neutral
molecules like HCN or Nz.[1][3][5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-1H-1,2,4-triazole in 0.5-
0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCIs) in a standard 5 mm NMR tube.
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Ensure the sample is fully dissolved to obtain a homogeneous solution.

 Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker 400 MHz
instrument.[6]

e 1H NMR Acquisition:
o Tune and shim the spectrometer to the lock signal of the deuterated solvent.

o Acquire the *H NMR spectrum with a sufficient number of scans to achieve a good signal-
to-noise ratio.

o Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees,
and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition:
o Acquire the 133C NMR spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans is typically required compared to *H NMR due to the lower
natural abundance of 13C.

o Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5
seconds.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts
using the residual solvent signal as an internal standard (e.g., DMSO-de at 6 2.50 ppm for *H
and 0 39.52 ppm for 13C).[6][7]

IR Spectroscopy Protocol

e Sample Preparation:

o Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder
and press it into a thin, transparent pellet using a hydraulic press.
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o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrophotometer.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample holder (or clean ATR crystal).

o

Place the sample in the spectrometer and record the sample spectrum.

[¢]

The instrument software will automatically subtract the background spectrum from the
sample spectrum.

[¢]

Typically, spectra are recorded in the range of 4000-400 cm™—1.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups and vibrational modes.

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of 3-Methyl-1H-1,2,4-triazole in a suitable
volatile solvent, such as methanol or acetonitrile.

e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Electron lonization (El).[5]

o Data Acquisition (ESI-MS):
o Infuse the sample solution into the ESI source at a constant flow rate.

o Optimize the ESI source parameters, including capillary voltage, drying gas flow rate, and
fragmentor voltage, to obtain a stable signal and induce fragmentation if desired.[5]

o Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-
200 amu).

» Data Acquisition (EI-MS):
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o Introduce the sample (often via a direct insertion probe or GC inlet) into the high-vacuum
source where it is bombarded with a beam of electrons (typically 70 eV).

o Acquire the mass spectrum.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions. Propose fragmentation pathways consistent with the observed
peaks.

Visualized Workflow: Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Methyl-1H-1,2,4-triazole.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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